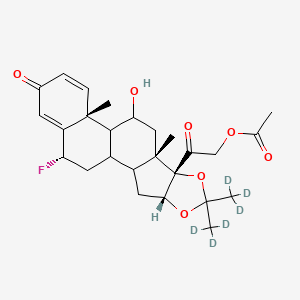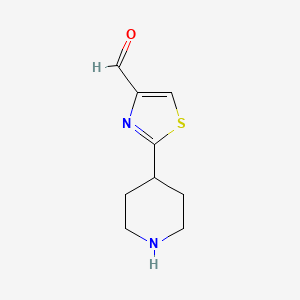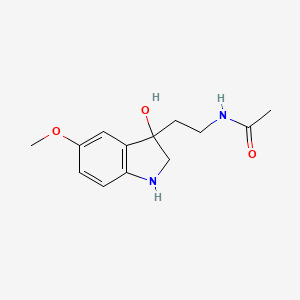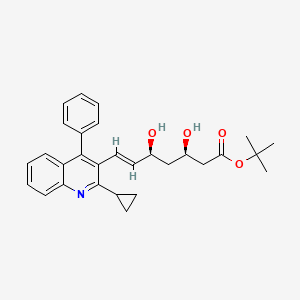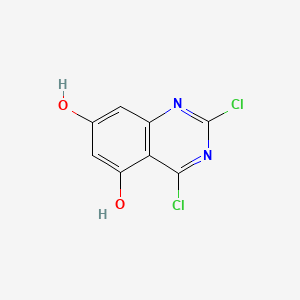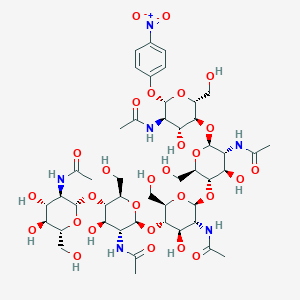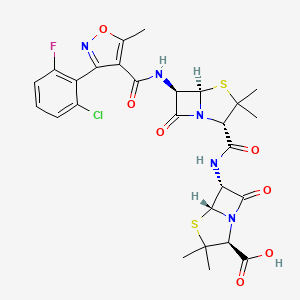
6-APA Flucloxacillin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-APA Flucloxacillin is a derivative of flucloxacillin, a narrow-spectrum antibiotic belonging to the penicillin group. It is known for its stability against beta-lactamase enzymes, which makes it effective against beta-lactamase-producing bacteria . The compound is primarily used in the treatment of infections caused by Gram-positive organisms, particularly Staphylococcus aureus .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of 6-APA Flucloxacillin involves several steps. Initially, 6-aminopenicillanic acid (6-APA) is reacted with pivaloyl chloride in the presence of triethylamine to form a mixed anhydride . This intermediate is then reacted with flucloxacillin acid in dichloromethane to produce flucloxacillin . The reaction conditions are typically mild, with temperatures maintained between 0-40°C .
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of solvents like dichloromethane and acetone, and reagents such as triethylamine and pivaloyl chloride . The final product is often crystallized to obtain flucloxacillin sodium monohydrate .
Analyse Chemischer Reaktionen
Types of Reactions: 6-APA Flucloxacillin undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: Nucleophilic substitution reactions can occur at the beta-lactam ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like lithium aluminum hydride are often used.
Substitution: Conditions typically involve the use of nucleophiles such as amines or thiols.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
6-APA Flucloxacillin has a wide range of applications in scientific research:
Wirkmechanismus
6-APA Flucloxacillin exerts its effects by inhibiting the synthesis of bacterial cell walls. It binds to penicillin-binding proteins (PBPs) located inside the bacterial cell wall, thereby inhibiting the third and final stage of cell wall synthesis . This leads to the lysis and death of the bacteria. The compound is stable against hydrolysis by beta-lactamases, which enhances its effectiveness against beta-lactamase-producing bacteria .
Vergleich Mit ähnlichen Verbindungen
Methicillin: Another beta-lactam antibiotic that is resistant to beta-lactamase but is less stable in acidic conditions.
Cloxacillin: Similar to flucloxacillin but with a slightly different side chain, making it less effective against certain bacteria.
Oxacillin: Similar to cloxacillin but with a different side chain, providing a broader spectrum of activity.
Uniqueness: 6-APA Flucloxacillin is unique due to its stability against beta-lactamase enzymes and its effectiveness against a wide range of Gram-positive bacteria . Its ability to inhibit cell wall synthesis makes it a valuable antibiotic in the treatment of resistant bacterial infections .
Eigenschaften
Molekularformel |
C27H27ClFN5O7S2 |
|---|---|
Molekulargewicht |
652.1 g/mol |
IUPAC-Name |
(2S,5R,6R)-6-[[(2S,5R,6R)-6-[[3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carbonyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid |
InChI |
InChI=1S/C27H27ClFN5O7S2/c1-9-12(14(32-41-9)13-10(28)7-6-8-11(13)29)19(35)30-15-21(37)33-17(26(2,3)42-23(15)33)20(36)31-16-22(38)34-18(25(39)40)27(4,5)43-24(16)34/h6-8,15-18,23-24H,1-5H3,(H,30,35)(H,31,36)(H,39,40)/t15-,16-,17+,18+,23-,24-/m1/s1 |
InChI-Schlüssel |
VEFFBSLINBSZNK-VTPJZENASA-N |
Isomerische SMILES |
CC1=C(C(=NO1)C2=C(C=CC=C2Cl)F)C(=O)N[C@H]3[C@@H]4N(C3=O)[C@H](C(S4)(C)C)C(=O)N[C@H]5[C@@H]6N(C5=O)[C@H](C(S6)(C)C)C(=O)O |
Kanonische SMILES |
CC1=C(C(=NO1)C2=C(C=CC=C2Cl)F)C(=O)NC3C4N(C3=O)C(C(S4)(C)C)C(=O)NC5C6N(C5=O)C(C(S6)(C)C)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[6-(Pyridin-2-ylcarbamoyl)pyridin-3-yl]boronic acid](/img/structure/B13862908.png)

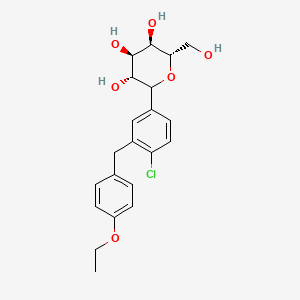

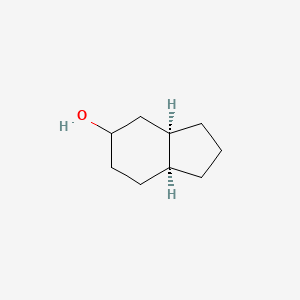
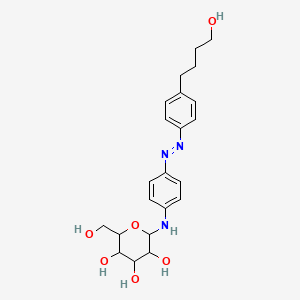
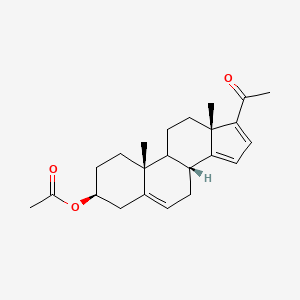
![(R)-2-((R)-2-Fluoro-3-hydroxypropyl)-N1-(1-phenyl-1H-benzo[d]imidazol-5-yl)malonamide](/img/structure/B13862936.png)
